7-{3-[(4-chlorobenzyl)oxy]phenyl}-2-(methylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one
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Overview
Description
7-{3-[(4-CHLOROPHENYL)METHOXY]PHENYL}-2-(METHYLAMINO)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE is a complex organic compound that belongs to the class of thiazolopyridines This compound is characterized by its unique structure, which includes a thiazole ring fused with a pyridine ring, and various functional groups such as a chlorophenyl group, a methoxy group, and a methylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-{3-[(4-CHLOROPHENYL)METHOXY]PHENYL}-2-(METHYLAMINO)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable α-haloketone with thiourea under basic conditions.
Formation of the Pyridine Ring: The pyridine ring can be constructed through a cyclization reaction involving a suitable precursor, such as a β-ketoester or a β-diketone.
Coupling of the Thiazole and Pyridine Rings: The thiazole and pyridine rings can be coupled together through a condensation reaction, often using a dehydrating agent such as phosphorus oxychloride (POCl3).
Introduction of Functional Groups: The chlorophenyl, methoxy, and methylamino groups can be introduced through various substitution reactions, using appropriate reagents and conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as the development of continuous flow processes to enhance scalability.
Chemical Reactions Analysis
Types of Reactions
7-{3-[(4-CHLOROPHENYL)METHOXY]PHENYL}-2-(METHYLAMINO)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogenating agents, nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents. For example, oxidation reactions may lead to the formation of carboxylic acids or ketones, while reduction reactions may yield alcohols or amines.
Scientific Research Applications
7-{3-[(4-CHLOROPHENYL)METHOXY]PHENYL}-2-(METHYLAMINO)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.
Biology: It may be used in the study of biological processes and pathways, particularly those involving thiazole and pyridine derivatives.
Industry: It can be used in the development of new materials, such as polymers and coatings, as well as in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 7-{3-[(4-CHLOROPHENYL)METHOXY]PHENYL}-2-(METHYLAMINO)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE involves its interaction with specific molecular targets and pathways. The compound may act by binding to specific receptors or enzymes, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
Thiazolopyridine Derivatives: Compounds with similar thiazole and pyridine ring structures, such as 2-(4-chlorophenyl)-4H,5H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one.
Chlorophenyl Derivatives: Compounds containing the chlorophenyl group, such as 4-chlorophenylmethanol.
Methoxyphenyl Derivatives: Compounds containing the methoxyphenyl group, such as 3-methoxyphenylacetic acid.
Uniqueness
The uniqueness of 7-{3-[(4-CHLOROPHENYL)METHOXY]PHENYL}-2-(METHYLAMINO)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H18ClN3O2S |
---|---|
Molecular Weight |
399.9 g/mol |
IUPAC Name |
7-[3-[(4-chlorophenyl)methoxy]phenyl]-2-(methylamino)-6,7-dihydro-4H-[1,3]thiazolo[4,5-b]pyridin-5-one |
InChI |
InChI=1S/C20H18ClN3O2S/c1-22-20-24-19-18(27-20)16(10-17(25)23-19)13-3-2-4-15(9-13)26-11-12-5-7-14(21)8-6-12/h2-9,16H,10-11H2,1H3,(H,22,24)(H,23,25) |
InChI Key |
YEQUNSXSDQVPSY-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC2=C(S1)C(CC(=O)N2)C3=CC(=CC=C3)OCC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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